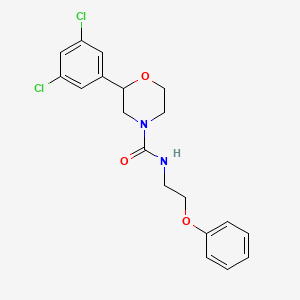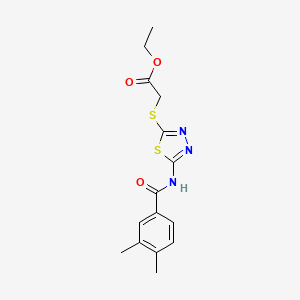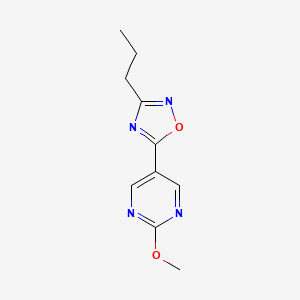
2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine carboxamides. It has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
CB1 Receptor Antagonism and Anti-obesity Activity
- Diaryl dihydropyrazole-3-carboxamides, including compounds structurally similar to 2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide, have demonstrated significant anti-obesity activity in animal models, attributed to CB1 receptor antagonism. These compounds have shown promising results in appetite suppression and body weight reduction (Srivastava et al., 2007).
Antipathogenic Activity
- Thiourea derivatives, including those with a 3,5-dichlorophenyl moiety, have exhibited significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These results suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Antitumor Activity
- Compounds with structures similar to the query chemical, such as 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, have demonstrated inhibitory capacity against the proliferation of certain cancer cell lines, highlighting their potential in antitumor applications (Ji et al., 2018).
Antimicrobial Agents
- N-substituted carboxamides, including those with a morpholine component, have been explored for their in vitro antibacterial and antifungal activities, showing potential as antimicrobial agents. Their structures and activities against various strains suggest potential for development in medical applications (Desai et al., 2011).
Corrosion Inhibition
- Morpholine-based carboxamide derivatives have been studied as corrosion inhibitors for mild steel, with findings indicating their effectiveness in inhibiting corrosion. This application is relevant in industrial settings, where corrosion prevention is crucial (Nnaji et al., 2017).
Photo-electrocatalytic and Biomedical Applications
- Phenothiazinium salts functionalized with morpholine units, like 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride, are being explored for their potential applications in the biomedical and photo-electrocatalytic field. The morpholine unit in these compounds helps reduce dye aggregation, enhancing their applicability (Tiravia et al., 2022).
properties
IUPAC Name |
2-(3,5-dichlorophenyl)-N-(2-phenoxyethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3/c20-15-10-14(11-16(21)12-15)18-13-23(7-9-26-18)19(24)22-6-8-25-17-4-2-1-3-5-17/h1-5,10-12,18H,6-9,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKVYXIIZZWXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCCOC2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2633989.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2633992.png)
![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2633993.png)

![2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B2633997.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2634000.png)
![Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate](/img/structure/B2634003.png)
![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2634004.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2634006.png)

![1-[3-Chloro-5-(trifluoromethyl)benzoyl]-4-methylpiperazine-2-carbonitrile](/img/structure/B2634009.png)
![N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2634010.png)